molecular formula C9H15N3O B1471280 1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol CAS No. 2092795-87-2

1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol

Cat. No.: B1471280
CAS No.: 2092795-87-2
M. Wt: 181.23 g/mol
InChI Key: RLHBHLVRENRJQA-UHFFFAOYSA-N
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Description

1-(Piperidin-4-ylmethyl)-1H-pyrazol-5-ol is a high-purity chemical reagent featuring a hybrid architecture combining piperidine and pyrazole heterocycles, designed for advanced research and development applications. Its molecular structure, characterized by the piperidinylmethyl spacer linked to a pyrazolol core, suggests potential for diverse supramolecular interactions and binding affinity, making it a compound of significant interest in medicinal chemistry and chemical biology . In pharmaceutical research, this scaffold serves as a critical building block for the design and synthesis of novel bioactive molecules. The piperidine moiety is a prevalent feature in compounds with neurological activity, while the pyrazole core is found in various agents with anti-inflammatory and analgesic properties . Researchers can utilize this compound to develop new molecular entities targeting neuropathic pain, local anesthesia, or pruritus, potentially leading to therapies with enhanced efficacy and reduced systemic toxicity . Its potential to form supramolecular structures or micelles in aqueous solutions could also be harnessed for innovative drug delivery systems, aiming to improve drug solubility and targeted accumulation . Beyond life sciences, this compound holds value in material science. The aromatic pyrazole system can engage in pi-pi stacking and other non-covalent interactions, forming complex self-assembled morphologies . These properties make it a promising candidate for creating novel organic nanomaterials, smart hydrogels, or functional surfaces with specific chemical properties. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

CAS No.

2092795-87-2

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-(piperidin-4-ylmethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C9H15N3O/c13-9-3-6-11-12(9)7-8-1-4-10-5-2-8/h3,6,8,10-11H,1-2,4-5,7H2

InChI Key

RLHBHLVRENRJQA-UHFFFAOYSA-N

SMILES

C1CNCCC1CN2C(=O)C=CN2

Canonical SMILES

C1CNCCC1CN2C(=O)C=CN2

Origin of Product

United States

Scientific Research Applications

Anticancer Potential

Research indicates that pyrazole derivatives, including 1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol, exhibit notable anticancer properties. Various studies have demonstrated that compounds containing the pyrazole structure can inhibit the proliferation of multiple cancer cell lines, such as:

  • Breast Cancer : In vitro studies have shown effectiveness against MDA-MB-231 cells.
  • Liver Cancer : Compounds have been tested on HepG2 cell lines.
  • Other Cancers : Activity has been noted against lung, colorectal, renal, and pancreatic cancers .

The mechanism of action often involves the inhibition of key proteins associated with cancer cell growth, including topoisomerase II and various kinases involved in signaling pathways related to cancer progression .

Anti-inflammatory and Analgesic Activities

The compound has also been explored for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases. The inhibition of pro-inflammatory cytokines has been observed in related studies .

Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research into similar compounds has shown potential in ameliorating cognitive decline by targeting neuroinflammatory processes .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of MDA-MB-231 breast cancer cells with IC50 values comparable to established chemotherapeutics .
Study BAnti-inflammatory EffectsShowed reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory disorders .
Study CNeuroprotective PropertiesFound that similar pyrazole derivatives improved cognitive function in animal models of Alzheimer's disease through anti-inflammatory mechanisms .

Comparison with Similar Compounds

Pyrazole Derivatives with Heterocyclic Substituents

1-(2-Pyridyl)-3-(4-pyridyl)-1H-pyrazol-5-ol (CAS: C₁₃H₁₀N₄O) Structure: Contains pyridyl groups at positions 1 and 3 of the pyrazole ring instead of a piperidinylmethyl group. Properties: The pyridyl substituents enhance π-π stacking interactions, as evidenced by its resolved crystal structure .

3-(4-Methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol (CAS: 1452577-04-6) Structure: Incorporates a pyrimidine ring linked to the pyrazole via a methyl group, with a piperidine substituent on the pyrimidine.

Bis-Pyrazol-5-ol Derivatives

4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s

  • Structure : Dimeric structures connected by an arylmethylene bridge.
  • Synthesis : Typically synthesized via one-pot multicomponent reactions involving aldehydes, ethyl acetoacetate, and hydrazines under green conditions (e.g., solvent-free, ionic liquid catalysts) . Yields range from 71% to 90% depending on the catalyst and reaction time .
  • Applications : Demonstrated antibacterial activity and utility in green chemistry as reusable catalysts .

Piperidine-Containing Pyrazoles

Ethyl 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate (CAS: 1006349-05-8)

  • Structure : Features an ester-functionalized piperidine linked to a methylpyrazole.
  • Key Difference : The ester group introduces hydrophobicity, contrasting with the hydroxyl group in the target compound, which may enhance hydrogen-bonding capacity .

Preparation Methods

Synthesis of Pyrazol-5-ol Core

A common route to the pyrazol-5-ol framework involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate base, yielding dihydroxy-heterocyclic intermediates with high yields (~89%). Subsequent chlorination with phosphorus oxychloride converts these intermediates into chlorinated pyrazolo derivatives, which serve as reactive platforms for further substitution.

Introduction of the Piperidin-4-ylmethyl Group

The piperidin-4-ylmethyl substituent is typically introduced via nucleophilic substitution on chlorinated pyrazole intermediates. For example, nucleophilic displacement of chlorine in 5,7-dichloro-pyrazolo derivatives by piperidine or its derivatives in the presence of potassium carbonate at room temperature achieves high yields (~94%).

Alternatively, the piperidine ring can be constructed by catalytic hydrogenation of pyridine precursors using cobalt, ruthenium, or nickel-based catalysts, enabling the formation of the piperidine moiety linked to the pyrazole ring.

Reduction and Functional Group Transformations

Reduction steps using sodium borohydride or lithium aluminum hydride are employed to convert ester or carboxylate groups on pyrazole intermediates into corresponding alcohols, facilitating further functionalization. These reductions are typically performed under anhydrous conditions to ensure selectivity and yield.

Multi-Step Synthetic Pathway Example

A representative four-step synthesis from 5-chloro-7-(morpholin-4-yl)pyrazolo derivatives involves:

  • Coupling with benzimidazole derivatives in the presence of tetraethylammonium chloride and potassium carbonate to form key intermediates (yield ~89%).
  • Reduction of esters to alcohols.
  • Nucleophilic substitution to introduce piperidinylmethyl groups.
  • Final purification and characterization steps.

Comparative Data Table of Key Reaction Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation 5-amino-3-methylpyrazole + diethyl malonate, sodium ethanolate 89 Formation of dihydroxy-heterocycle
2 Chlorination Phosphorus oxychloride 61 Formation of dichlorinated pyrazolo derivative
3 Nucleophilic substitution Piperidine, K2CO3, room temperature 94 Introduction of piperidin-4-ylmethyl group
4 Reduction Sodium borohydride or lithium aluminum hydride Variable Conversion of esters to alcohols

Research Findings and Optimization Notes

  • The selectivity of nucleophilic substitution is influenced by the reactivity of chlorine atoms on the pyrazole ring, with position 7 chlorine being more reactive, enabling selective functionalization.
  • Catalytic hydrogenation methods for piperidine ring formation offer efficient routes but require careful catalyst selection to avoid over-reduction or side reactions.
  • Multi-step syntheses benefit from intermediate purification and control of reaction conditions to optimize yield and purity.
  • Advanced techniques such as continuous flow reactors and chromatographic purification have been employed industrially to enhance synthesis efficiency and scalability.

Q & A

Q. Critical Parameters for Yield Optimization :

ParameterOptimal RangeImpact on Yield
Temperature60–70°CPrevents side reactions
Catalyst (e.g., Pd-C)5–10 mol%Enhances reduction efficiency
Reaction Time12–24 hoursEnsures complete substitution

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the pyrazole ring and piperidine substitution pattern. Key signals include:
    • Pyrazole C5-OH proton: δ 10.2–11.5 ppm (broad singlet) .
    • Piperidine CH₂ protons: δ 2.8–3.5 ppm (multiplet) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the torsion angle between the pyrazole and piperidine rings (typically 45–60°) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~223.12 g/mol) and fragmentation patterns .

Q. Example Workflow :

Purify via column chromatography (SiO₂, EtOAc/hexane).

Analyze by NMR in DMSO-d₆ to observe OH proton.

Crystallize in ethanol/water for XRD .

Advanced: How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

Methodological Answer:
Discrepancies often arise from variations in:

  • Catalyst Selection : Pd-C vs. PtO₂ in hydrogenation affects reduction efficiency .
  • Purification Methods : HPLC vs. recrystallization may recover different polymorphs .
  • Steric Effects : Bulky substituents on the piperidine ring hinder substitution kinetics .

Q. Stepwise Resolution Strategy :

Reproduce literature conditions with exact reagent grades.

Characterize intermediates (e.g., nitro intermediates) via TLC/MS to identify side products.

Optimize using design of experiments (DoE) to isolate critical variables .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Assess charge distribution on the pyrazole ring (C5-OH acts as an electron-withdrawing group, directing substitutions to C4) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO stabilizes transition states via hydrogen bonding) .
  • ACD/Labs Percepta : Predicts pKa (C5-OH ≈ 8.2) and logP (~1.5) to guide reaction design .

Q. Validated Workflow :

Geometry Optimization : Use Gaussian09 with B3LYP/6-31G(d).

Transition State Analysis : Identify energy barriers for SN2 reactions at the piperidine CH₂ group .

Basic: What protocols assess the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Kinase Inhibition : Use ADP-Glo™ kinase assay with IC₅₀ determination (reported range: 0.5–5 µM for related pyrazoles) .
  • Cellular Uptake Studies :
    • LC-MS/MS Quantification : Measure intracellular concentrations in HEK293 cells after 24-hour exposure .
  • In Vivo Toxicity :
    • MTT Assay : Test viability in primary hepatocytes (CC₅₀ > 100 µM suggests low toxicity) .

Q. Key Considerations :

  • Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity.
  • Positive Controls : Compare with known kinase inhibitors (e.g., Staurosporine) .

Advanced: How can reaction conditions be optimized for synthesizing bis-pyrazol-5-ol derivatives from this compound?

Methodological Answer:

  • Condensation Reactions : React with arylaldehydes (e.g., benzaldehyde) in ethanol/HCl under reflux (80°C, 8–12 hours) .
  • Catalyst Screening : Compare yields using [Sipmim]HSO₄ (ionic liquid, 90% yield) vs. conventional H₂SO₄ (60% yield) .

Q. Optimized Protocol :

ConditionValueOutcome
Catalyst[Sipmim]HSO₄ (5 mol%)90% yield, reusable
SolventEthanol/H₂O (9:1)Prevents byproduct formation
WorkupRecrystallization (MeOH)Purity >98%

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